molecular formula C10H14S B3057140 Isopropyl benzyl sulfide CAS No. 770-34-3

Isopropyl benzyl sulfide

Cat. No.: B3057140
CAS No.: 770-34-3
M. Wt: 166.29 g/mol
InChI Key: GGIZKZIRURGXOI-UHFFFAOYSA-N
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Description

Isopropyl benzyl sulfide is an organic compound with the molecular formula C10H14S It is characterized by the presence of a benzyl group attached to a sulfur atom, which is further bonded to an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl benzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl or benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl or isopropyl derivatives.

Scientific Research Applications

Isopropyl benzyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isopropyl benzyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with different substrates, facilitating various chemical transformations. The exact pathways and targets depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Isopropyl benzyl sulfide can be compared with other sulfur-containing compounds such as:

    Thiols: Compounds with an -SH group, known for their strong odor and reactivity.

    Sulfides: Similar to this compound but with different alkyl or aryl groups.

    Sulfoxides and Sulfones: Oxidized forms of sulfides with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of a benzyl group and an isopropyl group attached to sulfur makes it a versatile compound in various chemical reactions and industrial processes.

Properties

IUPAC Name

propan-2-ylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIZKZIRURGXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335504
Record name isopropyl benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-34-3
Record name isopropyl benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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